N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide
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Overview
Description
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide typically involves the formation of the thiadiazole ring followed by the introduction of the adamantyl and benzyl groups. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions. The adamantyl group can be introduced through alkylation reactions, while the benzyl group can be added via nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The adamantyl and benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide involves the modulation of various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Adamantyl Derivatives: Compounds containing the adamantyl group are known for their stability and unique structural properties.
Benzyl Derivatives: Benzyl-containing compounds are widely used in medicinal chemistry for their pharmacological properties .
Uniqueness
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide is unique due to the combination of the thiadiazole ring, adamantyl group, and benzyl group. This unique structure imparts a range of biological activities and potential therapeutic applications that are not commonly found in other compounds .
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3OS/c1-16(2)8-21(28)27(15-17-6-4-3-5-7-17)23-26-25-22(29-23)24-12-18-9-19(13-24)11-20(10-18)14-24/h3-7,16,18-20H,8-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHZYVWEASTZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N(CC1=CC=CC=C1)C2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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